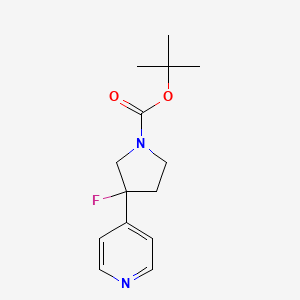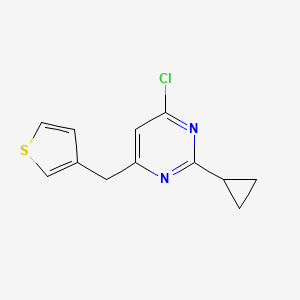
4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine, also known as 4-chloro-2-cyclopropyl-6-thiophen-3-ylmethyl-2H-pyrimidine-4-one, is a chlorinated pyrimidine compound. It is a heterocyclic organic compound with a six-membered ring structure composed of two nitrogen atoms, one sulfur atom, and three carbon atoms. Pyrimidines are a class of organic compounds that are widely used in medicinal chemistry and drug design. 4-Chloro-2-cyclopropyl-6-thiophen-3-ylmethyl-2H-pyrimidine-4-one is a novel bioactive compound that has been studied for its potential applications in medicinal chemistry and drug design.
Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, have been synthesized through various methods, showcasing their importance as intermediates for small molecule anticancer drugs. A high yield synthetic method was established, demonstrating the compound's potential in medicinal chemistry applications, including anticancer research (Zhang, Zhou, Gu, & Xu, 2019) Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
Antifungal Activity
Novel pyrimidine derivatives with specific moieties have been synthesized and evaluated for their antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. This research highlights the potential of pyrimidine derivatives in developing antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018) Synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluation of their antifungal activity.
Nonlinear Optical (NLO) Properties
The structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives have been explored, indicating their promising applications in the fields of medicine and nonlinear optics. This includes potential uses in optoelectronic devices and as pharmacophores in drug design (Hussain et al., 2020) Structural parameters, electronic, linear and nonlinear optical exploration of thiopyrimidine derivatives: A comparison between DFT/TDDFT and experimental study.
Charge Transfer Materials
The charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives have been modeled, highlighting their application in electronic materials. These derivatives could potentially serve as efficient materials for intra-molecular charge transfer, which is crucial for the development of electronic devices (Irfan, 2014) Modeling of efficient charge transfer materials of 4,6-di(thiophen-2-yl)pyrimidine derivatives: Quantum chemical investigations.
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-11-6-10(5-8-3-4-16-7-8)14-12(15-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVHICFPRWLGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



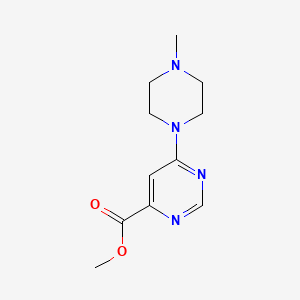
![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)
![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)
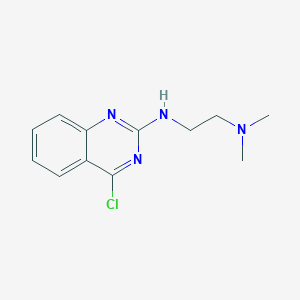




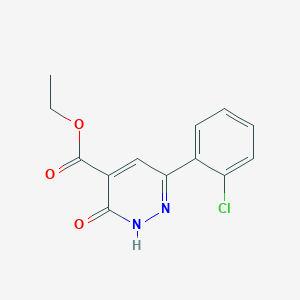
![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)
![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)
